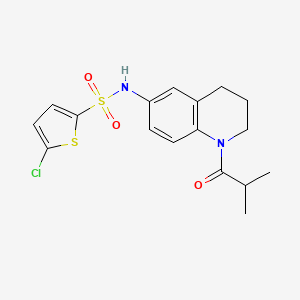
5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a chemical entity that has gained significant attention in scientific research for its potential applications and biological properties. It is currently under clinical development for the prevention and treatment of thromboembolic diseases .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity .Molecular Structure Analysis
The molecular formula of this compound is C21H23ClN2O3. The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and require stringent conditions for high affinity .Physical And Chemical Properties Analysis
The molecular weight of this compound is 386.88. More detailed physical and chemical properties would require further investigation.Applications De Recherche Scientifique
Cytotoxic Activity and Anticancer Properties
Sulfonamide derivatives, including those with quinoline and thiophene moieties, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For instance, certain sulfonamide compounds have shown potent activity against breast and colon cancer cell lines, suggesting their potential as anticancer agents (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Antioxidant Properties
Studies have also focused on the synthesis of sulfonamide analogues with antioxidant properties. For example, 2-chloro-5-(methylsulfonamide) anthraquinone and its derivatives have been evaluated for their antioxidant activities, revealing potent antioxidant properties which could contribute to their therapeutic potential (Lakshman, Murthy, & Rao, 2020).
Enzyme Inhibition and Biological Activity
Some sulfonamide derivatives, including isoquinoline sulfonamides, have been investigated for their ability to inhibit enzymes such as acetylcholinesterase, which plays a critical role in neurodegenerative diseases. This demonstrates their potential utility in developing treatments for conditions like Alzheimer's disease (Holan, Virgona, & Watson, 1997).
Dual Inhibitors of Mycobacterium tuberculosis and Influenza Virus
Research into novel 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines as dual inhibitors of Mycobacterium tuberculosis and influenza virus highlights the therapeutic versatility of sulfonamide derivatives, suggesting their potential in treating and managing infectious diseases (Marvadi et al., 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S2/c1-11(2)17(21)20-9-3-4-12-10-13(5-6-14(12)20)19-25(22,23)16-8-7-15(18)24-16/h5-8,10-11,19H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHCQMDIQBBSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2698422.png)
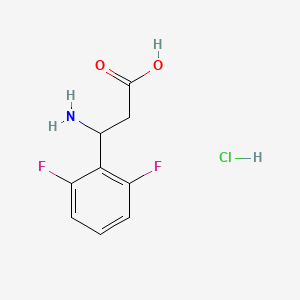
![N-[2-(3-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2698426.png)
![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2698430.png)
![N-benzyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2698432.png)
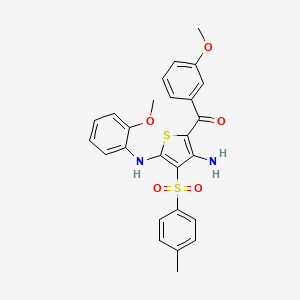
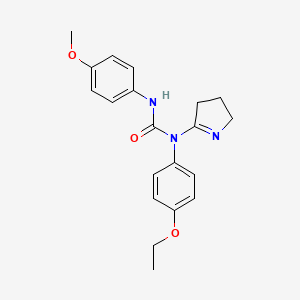
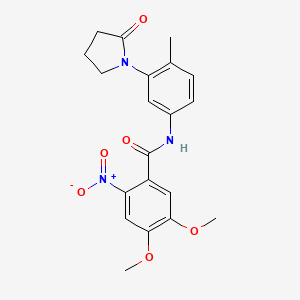
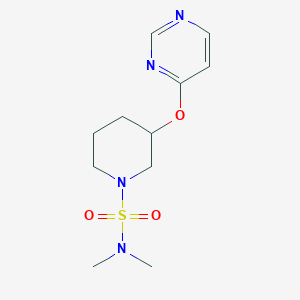
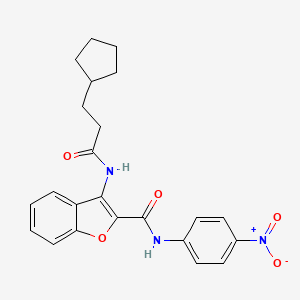
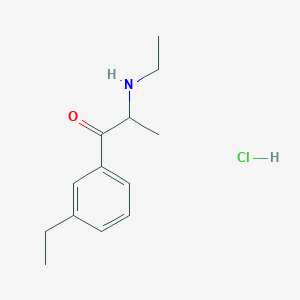
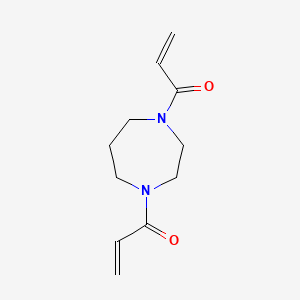
![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2698441.png)
![1-(4-(4-(1-(4-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2698442.png)